Computational LogP Differentiation: 3-Bromo-2-chloro-4-nitrophenol vs. 2-Chloro-4-nitrophenol and 3-Bromo-4-nitrophenol
The computed XLogP3 value for 3-bromo-2-chloro-4-nitrophenol (2.7) exceeds that of 2-chloro-4-nitrophenol (1.9) by 0.8 log units and 3-bromo-4-nitrophenol (2.1) by 0.6 log units, as determined by the same computational method [1][2]. This approximately 6-fold increase in calculated partition coefficient relative to 2-chloro-4-nitrophenol indicates substantially higher membrane permeability potential, relevant for fragment-based drug discovery campaigns where halogenated nitrophenol scaffolds serve as starting points for lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-Chloro-4-nitrophenol: XLogP3 = 1.9; 3-Bromo-4-nitrophenol: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. 2-chloro-4-nitrophenol; ΔXLogP3 = +0.6 vs. 3-bromo-4-nitrophenol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, making this scaffold preferable for medicinal chemistry programs targeting intracellular targets where both halogen handles are required for subsequent SAR exploration.
- [1] PubChem. (2024). 3-Bromo-2-chloro-4-nitrophenol (CID 54302416). Computed XLogP3 = 2.7. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 2-Chloro-4-nitrophenol (CID 11900). Computed XLogP3 = 1.9. National Center for Biotechnology Information. View Source
